![molecular formula C15H15BrO B13070645 [(2-Bromo-1-phenylethoxy)methyl]benzene](/img/structure/B13070645.png)
[(2-Bromo-1-phenylethoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Bromo-1-phenylethoxy)methyl]benzene is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol . It is a brominated derivative of benzene, characterized by the presence of a bromo group and a phenylethoxy group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
[(2-Bromo-1-phenylethoxy)methyl]benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromo-1-phenylethanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
[(2-Bromo-1-phenylethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenylethoxy derivatives.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives under specific conditions.
Reduction Reactions: Reduction of the bromo group can yield phenylethoxybenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Phenylethoxy derivatives.
Oxidation: Benzoic acid derivatives.
Reduction: Phenylethoxybenzene.
科学的研究の応用
[(2-Bromo-1-phenylethoxy)methyl]benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2-Bromo-1-phenylethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromo group can participate in electrophilic aromatic substitution reactions, while the phenylethoxy group can engage in hydrogen bonding and other interactions with biological molecules .
類似化合物との比較
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromo group attached to the benzene ring.
Phenylethoxybenzene: Lacks the bromo group but has a similar phenylethoxy structure.
Benzyl Bromide: Contains a bromo group attached to a benzyl moiety instead of a phenylethoxy group.
Uniqueness
[(2-Bromo-1-phenylethoxy)methyl]benzene is unique due to the combination of its bromo and phenylethoxy groups, which confer distinct reactivity and interaction profiles compared to its simpler analogs. This makes it valuable in specific synthetic and research applications where these properties are advantageous .
特性
分子式 |
C15H15BrO |
|---|---|
分子量 |
291.18 g/mol |
IUPAC名 |
(2-bromo-1-phenylethoxy)methylbenzene |
InChI |
InChI=1S/C15H15BrO/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2 |
InChIキー |
CYABZTRBAPHWND-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(CBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


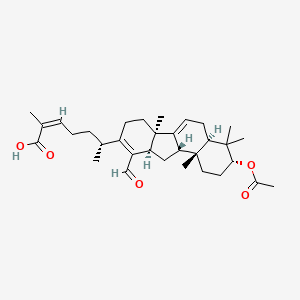
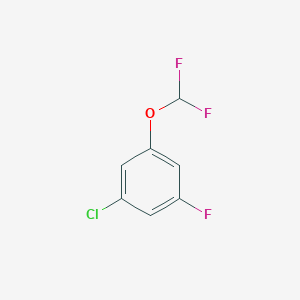

![2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13070582.png)
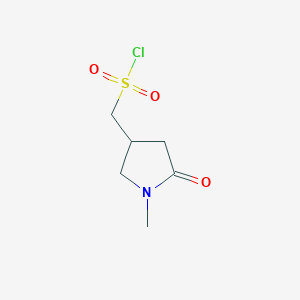

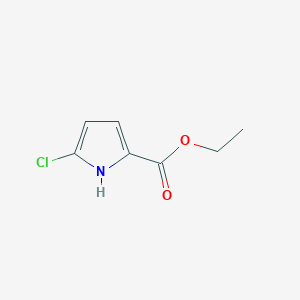
![5-Methyl-1-[(thiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070617.png)
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)
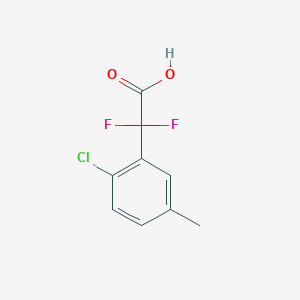
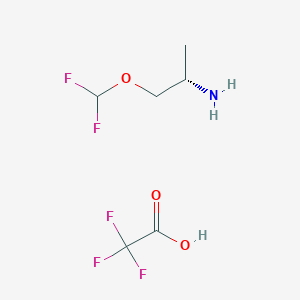
![3-[(3,3-Difluorocyclopentyl)methoxy]azetidine](/img/structure/B13070644.png)
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)
